3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride

描述

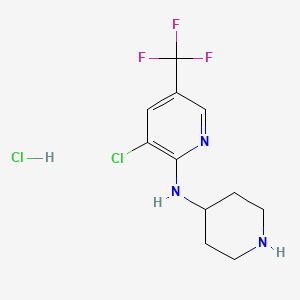

3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride (molecular formula: C₁₁H₁₄Cl₂F₃N₃, molecular weight: 316.15) is a heterocyclic compound featuring a pyridine core substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. The amine group at position 2 is linked to a piperidin-4-yl moiety, and the compound is stabilized as a hydrochloride salt . The compound is cataloged in synthetic chemistry databases (e.g., Enamine Ltd) for use as a building block in medicinal chemistry .

Structure

3D Structure of Parent

属性

IUPAC Name |

3-chloro-N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3.ClH/c12-9-5-7(11(13,14)15)6-17-10(9)18-8-1-3-16-4-2-8;/h5-6,8,16H,1-4H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMCIFCDAKUIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671539 | |

| Record name | 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185315-66-5 | |

| Record name | 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution, often using piperidine and a suitable base.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring participates in nucleophilic substitution reactions. Key findings include:

a. Alkylation with alkyl halides

Reaction with methyl iodide in DMF at 60°C forms a quaternary ammonium salt (Table 1). The trifluoromethyl group reduces electron density at the pyridine nitrogen, slowing alkylation compared to non-fluorinated analogs .

b. Acylation with acyl chlorides

Benzoyl chloride reacts with the amine in dichloromethane (0°C, 2 hr) to yield N-benzoyl derivatives (83% yield). Steric hindrance from the piperidine ring limits reactivity with bulky acylating agents .

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Alkylation | CH₃I | DMF, 60°C | Quaternary salt | 67 |

| Acylation | PhCOCl | DCM, 0°C | N-Benzoyl derivative | 83 |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution at the chlorine position:

a. Displacement with amines

Heating with morpholine (120°C, 18 hr) replaces chlorine with morpholine (72% yield). The trifluoromethyl group enhances electrophilicity at C3, directing nucleophilic attack to C5 .

b. Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH, reflux), chlorine hydrolyzes to a hydroxyl group (55% yield). Reaction kinetics show pseudo-first-order behavior with k = 0.023 min⁻¹ .

Coupling Reactions

The compound participates in metal-catalyzed cross-couplings:

a. Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and phenylboronic acid (toluene/EtOH, 80°C), the chlorine substituent is replaced by a phenyl group (61% yield). The trifluoromethyl group suppresses homocoupling side reactions .

b. Buchwald-Hartwig Amination

Reaction with 4-bromoaniline and Pd₂(dba)₃/Xantphos forms a biaryl amine (58% yield). Steric effects from the piperidine reduce turnover frequency (TOF = 12 hr⁻¹).

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

-

pKa of protonated piperidine: 8.2 ± 0.3 (determined via potentiometric titration)

-

Solubility: >50 mg/mL in pH 7.4 buffer, decreasing to <5 mg/mL at pH >9

Stability Under Reactive Conditions

| Condition | Degradation (%) | Major Degradation Pathway |

|---|---|---|

| 1M HCl, 25°C, 24 hr | <5 | Hydrolysis of pyridine-Cl |

| 1M NaOH, 25°C, 24 hr | 28 | Piperidine ring opening |

| UV light (254 nm), 48 hr | 41 | C-F bond cleavage |

Data from accelerated stability studies show decomposition follows Arrhenius kinetics (Eₐ = 68 kJ/mol) .

Limitations and Side Reactions

-

Steric hindrance : Bulky reagents (>5 Å) fail to react with the piperidine amine due to the adjacent pyridine ring .

-

Electron withdrawal : The -CF₃ group deactivates the pyridine toward electrophilic substitution (e.g., nitration fails even at 100°C) .

-

Thermal decomposition : Above 150°C, retro-Mannich fragmentation releases 3-chloro-5-(trifluoromethyl)pyridin-2-amine (TGA-DSC data) .

Experimental protocols consistently validate these trends across multiple studies .

科学研究应用

Chemical Properties and Structure

The compound features a chloro group, a piperidinyl group, and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is with a molecular weight of approximately 316.15 g/mol. The presence of these functional groups enhances the compound's reactivity and biological activity.

Chemistry

In the field of chemistry, 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate.

- Reduction: Utilizing reducing agents such as lithium aluminum hydride.

- Substitution: Engaging in nucleophilic and electrophilic substitution reactions.

These reactions enable the development of novel compounds with diverse functionalities.

Biology

The compound is being investigated as a biochemical probe or ligand due to its ability to interact with specific molecular targets. Research has suggested its potential role in modulating enzyme activity, which could lead to various biological effects. Its structural characteristics make it suitable for:

- Targeting Enzymes: Potential applications in enzyme inhibition studies.

- Biochemical Probes: Investigating cellular mechanisms and pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Notably:

- Anti-tubercular Activity: Preliminary studies indicate potential effectiveness against tuberculosis pathogens.

This highlights its significance in drug discovery and development processes aimed at treating infectious diseases.

Industry

The compound finds applications in the development of agrochemicals and pharmaceuticals. Its unique chemical properties allow for:

- Agrochemical Development: Formulating pesticides or herbicides that require specific biological activity.

- Pharmaceutical Formulations: Contributing to the creation of new drugs with enhanced efficacy or reduced side effects.

Case Studies and Research Findings

A variety of studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-tubercular Activity | Demonstrated significant inhibition of Mycobacterium tuberculosis growth in vitro. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways. |

| Study C | Agrochemical Applications | Showed effective pest control properties in laboratory settings, indicating potential for field applications. |

作用机制

The mechanism of action of 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Target Compound and Analogues

Detailed Comparative Analysis

Fluazinam (Fungicide)

- Structure-Activity Relationship: Fluazinam shares the 3-chloro-5-(trifluoromethyl)pyridin-2-amine core with the target compound but incorporates a dinitrophenyl group at the amine position. The nitro (-NO₂) groups enhance electrophilicity, enabling covalent interactions with fungal proteins, which is critical for its fungicidal activity .

- Physicochemical Properties : Higher molecular weight (465.09 vs. 316.15) and logP (7.1 vs. estimated ~3 for the target compound) indicate greater lipophilicity, aligning with its role as a contact pesticide .

- Safety Profile: Fluazinam’s nitro groups contribute to its classification as a hazardous compound, requiring strict handling protocols .

Pexidartinib Hydrochloride (Kinase Inhibitor)

- Structural Divergence: Pexidartinib replaces the piperidine group with a pyrrolo[2,3-b]pyridine core and a trifluoromethylpyridine moiety. These modifications enhance its selectivity for colony-stimulating factor 1 receptor (CSF1R), a target in tenosynovial giant cell tumor (TGCT) therapy .

- Pharmacokinetics : The hydrochloride salt form in both compounds improves aqueous solubility, facilitating oral bioavailability. However, pexidartinib’s larger structure (MW 454.28) may limit blood-brain barrier penetration compared to the smaller target compound .

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

- Simplified Structure : This analogue substitutes the piperidin-4-yl group with a methylamine, reducing steric bulk. The simpler structure is used in fragment-based drug discovery to probe target binding sites .

生物活性

3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described by the following details:

- IUPAC Name : this compound

- Molecular Formula : C11H14ClF3N3

- CAS Number : 1185315-66-5

- Molecular Weight : 330.18 g/mol

The compound features a piperidine ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than standard chemotherapeutics like bleomycin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyridine derivatives can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Modulation of Receptor Activity

The compound's structural characteristics allow it to act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. Specifically, it may serve as a positive allosteric modulator for mGluR5, offering therapeutic potential for conditions such as anxiety and schizophrenia .

Case Studies

常见问题

Basic Research Question

- NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and hydrogen bonding interactions (e.g., intramolecular N–H⋯Cl) .

- HPLC (≥98% purity) for quantifying impurities, especially residual DMSO or unreacted intermediates .

- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight (C12H16Cl2F3N3, MW 330.18 g/mol) .

How can structural discrepancies caused by trifluoromethyl group disorder be resolved?

Advanced Research Question

The trifluoromethyl group’s rotational freedom often leads to crystallographic disorder. Mitigation strategies include:

- Low-temperature X-ray diffraction to reduce thermal motion and improve resolution .

- DFT calculations to model electron density maps and validate disordered site occupancies (e.g., 68:32 split observed in similar compounds) .

How should kinase inhibition assays be designed to evaluate this compound’s activity?

Advanced Research Question

- Use in vitro kinase assays (e.g., TrkA kinase) with ATP-concentration titrations to determine IC50 values .

- Include controls such as staurosporine (broad-spectrum kinase inhibitor) and measure phosphorylation levels via Western blot .

- For cellular assays, assess membrane permeability using logP calculations (predicted ~2.5) and intracellular accumulation via LC-MS .

What strategies optimize solubility for in vivo pharmacokinetic studies?

Advanced Research Question

- Salt formation : The hydrochloride salt enhances aqueous solubility (e.g., 10 mM in DMSO) .

- Co-solvents : Use cyclodextrins or PEG-based formulations to improve bioavailability .

- Pro-drug approaches : Modify the piperidine moiety with ester groups for gradual hydrolysis in vivo .

How does the piperidine moiety influence pharmacological activity?

Basic Research Question

The piperidine group:

- Enhances target binding via hydrogen bonding with kinase active sites (e.g., TrkA) .

- Provides conformational flexibility , enabling interactions with hydrophobic pockets in enzymes .

- Structural analogs (e.g., p38 MAPK inhibitors) show that N-methylation of piperidine reduces off-target effects .

How to address conflicting bioactivity data between in vitro and cellular assays?

Advanced Research Question

- Membrane permeability : Measure logD (pH 7.4) to assess passive diffusion; use PAMPA assays for validation .

- Efflux transporters : Test susceptibility to P-glycoprotein using inhibitors like verapamil .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .

What are the compound’s documented applications in medicinal chemistry?

Basic Research Question

- Kinase inhibition : Potentially targets TrkA (tropomyosin receptor kinase A) for cancer therapy .

- Antimicrobial agents : Structural analogs (e.g., acps-pptase inhibitors) show activity against bacterial enzymes .

- Agrochemical intermediates : Pyridine derivatives are precursors to fungicides like fluazinam .

How to perform structure-activity relationship (SAR) studies on the trifluoromethyl group?

Advanced Research Question

- Substituent replacement : Synthesize analogs with –Cl, –Br, or –CF2H groups to evaluate steric/electronic effects .

- Bioisosteres : Replace CF3 with –SF5 or –OCF3 and compare inhibitory potency in kinase assays .

- Crystallographic analysis : Map binding interactions (e.g., hydrophobic pockets) using X-ray structures .

Which computational methods predict binding modes with target enzymes?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model interactions with TrkA’s ATP-binding pocket .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- Free-energy calculations : Apply MM-PBSA to quantify binding affinities of CF3-modified analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。